molecular formula C14H18N4 B1669729 N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide CAS No. 83184-14-9

N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide

Cat. No. B1669729
CAS RN: 83184-14-9
M. Wt: 242.32 g/mol
InChI Key: KUEHILWIADUSSA-UHFFFAOYSA-N
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Description

DA 4626 is H2-receptor antagonism. The compounds which were investigated in a wider concentration range, i.e. DA 4360, DA 4577, and DA 4626, behaved as simple competitive antagonists, yielding apparent KB values comparable with those estimated in conventional H2-receptor assays. These results provide further evidence for the highly selective H2-receptor antagonism of these new molecules, and confirm the suitability of the histamine-stimulated adenylate cyclase assay in guinea-pig gastric cells as a functionally reduced system for the study of H2 antagonists.

properties

CAS RN

83184-14-9

Product Name

N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

N'-tert-butyl-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide

InChI

InChI=1S/C14H18N4/c1-14(2,3)18-10-16-12-6-4-11(5-7-12)13-8-15-9-17-13/h4-10H,1-3H3,(H,15,17)(H,16,18)

InChI Key

KUEHILWIADUSSA-UHFFFAOYSA-N

SMILES

CC(C)(C)N=CNC1=CC=C(C=C1)C2=CN=CN2

Canonical SMILES

CC(C)(C)N=CNC1=CC=C(C=C1)C2=CN=CN2

Appearance

Solid powder

Other CAS RN

83184-14-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DA 4626;  DA-4626;  DA4626; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide
Reactant of Route 2
N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide
Reactant of Route 3
N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide
Reactant of Route 4
N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide
Reactant of Route 5
N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide
Reactant of Route 6
N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide

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